molecular formula C21H27NO4 B15073068 8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene

8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene

Cat. No.: B15073068
M. Wt: 357.4 g/mol
InChI Key: RFBXUSCSUYDCRP-UHFFFAOYSA-N
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Description

8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[321]oct-2-ene is a complex organic compound that belongs to the class of bicyclic compounds It is characterized by its unique structure, which includes a bicyclo[321]octane ring system with various functional groups attached

Preparation Methods

The synthesis of 8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclo[3.2.1]octane core is constructed through a series of cyclization reactions. This often involves the use of cycloaddition reactions to form the bicyclic structure.

    Introduction of functional groups: The functional groups, such as the Boc (tert-butoxycarbonyl) protecting group and the methoxycarbonylbenzyl group, are introduced through various organic reactions, including nucleophilic substitution and esterification.

    Purification and isolation: The final compound is purified using techniques such as column chromatography and recrystallization to obtain the desired product in high purity.

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and reduce costs. This can include the use of automated synthesis equipment and large-scale reactors.

Chemical Reactions Analysis

8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace certain functional groups with others, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable tool for constructing diverse chemical entities.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent. This includes studying its binding affinity to enzymes and receptors.

Mechanism of Action

The mechanism of action of 8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various research applications.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

tert-butyl 3-[(3-methoxycarbonylphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

InChI

InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-17-8-9-18(22)13-15(12-17)10-14-6-5-7-16(11-14)19(23)25-4/h5-7,11-12,17-18H,8-10,13H2,1-4H3

InChI Key

RFBXUSCSUYDCRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)CC3=CC(=CC=C3)C(=O)OC

Origin of Product

United States

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